4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide
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Overview
Description
4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of a bromine atom, an isobutyl group, and a trifluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The isobutyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom may participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins or enzymes. The isobutyl group can contribute to the overall steric and electronic properties, affecting the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-isobutyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Bromo-N-isobutyl-3-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.
4-Bromo-N-isobutyl-3-fluorobenzamide: Features a fluorine atom in place of the trifluoromethoxy group.
Uniqueness
4-Bromo-N-isobutyl-3-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-7(2)6-17-11(18)8-3-4-9(13)10(5-8)19-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNWQVMGZPQMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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